Pirdonium bromide
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Overview
Description
Preparation Methods
Pyridinium bromide can be synthesized by reacting pyridinium bromide with bromine or thionyl bromide . The reaction conditions typically involve mixing the reactants in an appropriate solvent and allowing the reaction to proceed at room temperature or under mild heating . Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Pyridinium bromide undergoes various types of chemical reactions, including:
Oxidation: As a strong oxidizing agent, pyridinium bromide can oxidize a variety of organic compounds.
Common reagents and conditions used in these reactions include solvents like acetonitrile or dichloromethane, and the reactions are typically carried out at room temperature or under mild heating . Major products formed from these reactions include brominated organic compounds, such as dibromocholestanone from the bromination of 3-ketosteroids .
Scientific Research Applications
Pyridinium bromide has a wide range of scientific research applications, including:
Mechanism of Action
Pyridinium bromide exerts its effects primarily through its strong oxidizing properties. It acts as a source of electrophilic bromine, which can react with nucleophilic sites in organic molecules to form brominated products . The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.
Comparison with Similar Compounds
Pyridinium bromide is similar to other pyridinium salts, such as pyridinium chloride and pyridinium iodide . its strong oxidizing properties and ability to act as a source of electrophilic bromine make it unique among pyridinium salts . Other similar compounds include quinoline perbromide, which behaves similarly in halogenation reactions .
Properties
CAS No. |
35620-67-8 |
---|---|
Molecular Formula |
C22H30BrNO |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
1,1-dimethyl-2-[[(4-methylphenyl)-phenylmethoxy]methyl]piperidin-1-ium;bromide |
InChI |
InChI=1S/C22H30NO.BrH/c1-18-12-14-20(15-13-18)22(19-9-5-4-6-10-19)24-17-21-11-7-8-16-23(21,2)3;/h4-6,9-10,12-15,21-22H,7-8,11,16-17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
DJJOASJXEODSJF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCC3CCCC[N+]3(C)C.[Br-] |
Origin of Product |
United States |
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